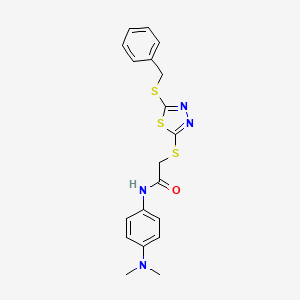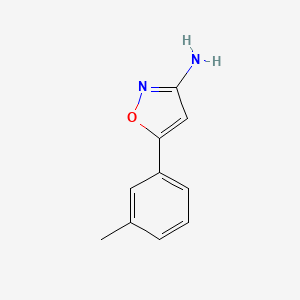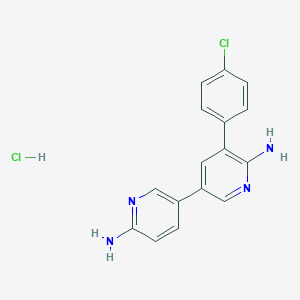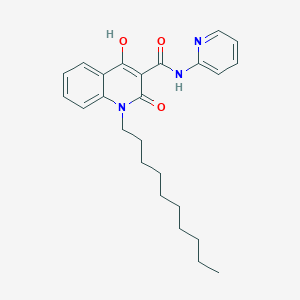
4-Tert-butylphenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metilbenzoato de 4-terc-butilfenilo es un compuesto orgánico con la fórmula molecular C18H20O2. Es miembro de la familia de los ésteres, caracterizado por la presencia de un grupo terc-butilo unido a un anillo de fenilo y una parte de metilbenzoato. Este compuesto se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-metilbenzoato de 4-terc-butilfenilo generalmente implica la esterificación del 4-terc-butilfenol con ácido 2-metilbenzoico. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. El proceso implica calentar los reactivos en condiciones de reflujo para facilitar la formación del enlace éster .
Métodos de producción industrial
En entornos industriales, la producción del 2-metilbenzoato de 4-terc-butilfenilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, son prácticas comunes para garantizar una calidad constante del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-metilbenzoato de 4-terc-butilfenilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
El 2-metilbenzoato de 4-terc-butilfenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y como aditivo en diversas formulaciones
Mecanismo De Acción
El mecanismo de acción del 2-metilbenzoato de 4-terc-butilfenilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El mecanismo exacto puede variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
4-terc-butilfenol: Un compuesto isómero con características estructurales similares pero diferentes grupos funcionales.
Ácido 2-metilbenzoico: El precursor ácido utilizado en la síntesis del 2-metilbenzoato de 4-terc-butilfenilo.
4-terc-butilciclohexanol: Un derivado hidrogenado del 4-terc-butilfenol
Singularidad
El 2-metilbenzoato de 4-terc-butilfenilo es único debido a su enlace éster específico, que confiere propiedades químicas y físicas distintas. Su combinación de un grupo terc-butilo voluminoso y una parte de metilbenzoato lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en la síntesis orgánica y la ciencia de los materiales .
Propiedades
Número CAS |
194725-27-4 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-7-5-6-8-16(13)17(19)20-15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
BQEVUXZKZGXPNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)







![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
